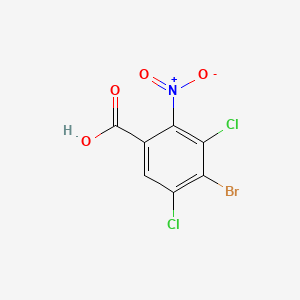

4-Bromo-3,5-dichloro-2-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzoic acid core

Preparation Methods

The synthesis of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . Another approach includes the o-benzoylation of 3-hydroxy-4-nitrobenzoic acid with 3,5-dichlorobenzoyl chloride in the presence of potassium carbonate in aqueous isopropanol, followed by reductive cyclization using zinc in methanesulfonic acid .

Chemical Reactions Analysis

4-Bromo-3,5-dichloro-2-nitrobenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like zinc and hydrochloric acid.

Oxidation Reactions: The bromine and chlorine substituents can be oxidized under strong oxidative conditions.

Common reagents used in these reactions include nitric acid for nitration, zinc for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,5-dichloro-2-nitrobenzoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dichloro-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine substituents can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

4-Bromo-3,5-dichloro-2-nitrobenzoic acid can be compared with other similar compounds, such as:

4-Bromomethyl-3-nitrobenzoic acid: Similar in structure but lacks the chlorine substituents.

3-Bromo-5-nitrobenzoic acid: Similar but has different positions of the nitro and bromine groups.

4-Bromo-3,5-dinitrobenzoic acid: Contains an additional nitro group instead of chlorine.

Biological Activity

4-Bromo-3,5-dichloro-2-nitrobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C7H3BrCl2N2O4

- Molecular Weight : 284.46 g/mol

- Physical State : Solid

- Melting Point : 165-169 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Research indicates that this compound exhibits various mechanisms of action:

- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes, including those involved in metabolic pathways crucial for cancer cell proliferation.

- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : The compound causes G2/M phase arrest, preventing cancer cells from dividing.

- Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in xenograft models.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.2 | Tubulin polymerization inhibition |

| MDA-MB-231 | 3.9 | Apoptosis induction |

| A549 | 2.2 | Cell cycle arrest |

Antimicrobial Activity

The compound has also displayed antimicrobial properties against various pathogens:

- Bacterial Strains Tested : E. coli, S. aureus

- Minimum Inhibitory Concentration (MIC) values indicate effective inhibition at low concentrations.

Case Studies

- Study on Cancer Cell Lines :

- Antimicrobial Efficacy Study :

Properties

Molecular Formula |

C7H2BrCl2NO4 |

|---|---|

Molecular Weight |

314.90 g/mol |

IUPAC Name |

4-bromo-3,5-dichloro-2-nitrobenzoic acid |

InChI |

InChI=1S/C7H2BrCl2NO4/c8-4-3(9)1-2(7(12)13)6(5(4)10)11(14)15/h1H,(H,12,13) |

InChI Key |

OYGUGURAIAQSNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Br)Cl)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.